

Comparative Guide to 4-Hydrazinyl-3-nitrobenzonitrile and its Analogs for Researchers

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Compound of Interest

Compound Name: 4-Hydrazinyl-3-nitrobenzonitrile

Cat. No.: B038958

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This guide offers a comparative overview of **4-Hydrazinyl-3-nitrobenzonitrile** and related compounds for researchers, scientists, and drug development professionals. Due to the limited number of peer-reviewed studies directly investigating **4-Hydrazinyl-3-nitrobenzonitrile**, this document extrapolates data from studies on structurally similar molecules, including nitro-containing compounds and hydrazone derivatives, to provide a foundational understanding of its potential biological activities and the experimental frameworks for its evaluation.

Introduction to 4-Hydrazinyl-3-nitrobenzonitrile

4-Hydrazinyl-3-nitrobenzonitrile is a small organic molecule featuring a benzonitrile core substituted with a hydrazinyl (-NHNH₂) and a nitro (-NO₂) group. The presence of these functional groups suggests potential for a range of biological activities. The hydrazinyl group is a key pharmacophore in many biologically active compounds, known for its role in forming hydrazone derivatives with a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.^{[1][2]} The nitro group, being a strong electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic properties and is a common feature in various antimicrobial agents.^{[3][4]}

Chemical Structure:

- IUPAC Name: **4-Hydrazinyl-3-nitrobenzonitrile**

- CAS Number: 124839-61-8
- Molecular Formula: C₇H₆N₄O₂
- Molecular Weight: 178.15 g/mol

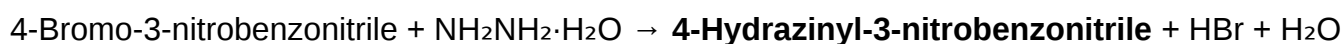
Synthesis and Characterization

While specific peer-reviewed synthesis protocols for **4-Hydrazinyl-3-nitrobenzonitrile** are not readily available in the searched literature, a common synthetic route involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-3-nitrobenzonitrile, with hydrazine hydrate.^[5]

General Experimental Protocol for Synthesis

A plausible laboratory-scale synthesis can be adapted from standard procedures for similar compounds.

Reaction:



Procedure:

- Dissolve 4-bromo-3-nitrobenzonitrile in a suitable solvent, such as ethanol.
- Add an excess of hydrazine hydrate to the solution.
- Reflux the mixture for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution and can be collected by filtration.
- Wash the crude product with cold solvent to remove impurities.
- Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization Methods

The structure and purity of the synthesized **4-Hydrazinyl-3-nitrobenzonitrile** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the nitrile ($\text{C}\equiv\text{N}$), nitro (NO_2), and hydrazinyl (N-H) groups.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
- Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which should correspond to its molecular formula.

Potential Biological Activities and Comparative Data

Based on the biological activities of related hydrazone and nitro-containing compounds, **4-Hydrazinyl-3-nitrobenzonitrile** is a candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties. [6][7] The presence of a nitro group on the aromatic ring is often associated with enhanced antibacterial activity.[2] For instance, studies on various hydrazide-hydrazones have shown potent activity against both Gram-positive and Gram-negative bacteria.[1]

Table 1: Comparative Antimicrobial Activity of Related Hydrazone Derivatives

Compound/Derivative Class	Test Organism(s)	Reported MIC (µg/mL)	Reference
Hydrazide-hydrazones of lactic acid with NO ₂ group	S. aureus, S. pneumoniae, E. coli, P. aeruginosa	64–128	[2]
Isonicotinic acid hydrazide-hydrazones	Gram-positive bacteria	1.95–7.81	[2]
Nitrofurazone analogues	Various bacteria	Not specified	[2]
Benzimidazole-derived hydrazones	S. aureus, B. subtilis, E. coli	0.032 (µM)	[2]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Certain nitro-substituted benzamide derivatives have demonstrated significant in vitro anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages.[8][9] The hydrazone moiety is also found in compounds with anti-inflammatory properties.

Table 2: In Vitro Anti-inflammatory Activity of Related Nitro-Substituted Compounds

Compound	Assay	IC ₅₀	Reference
Nitro-substituted benzamide (Compound 5)	NO production in RAW264.7 macrophages	3.7 µM	[8]
Nitro-substituted benzamide (Compound 6)	NO production in RAW264.7 macrophages	5.3 µM	[8]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activities of **4-Hydrazinyl-3-nitrobenzonitrile**.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

- Prepare a stock solution of **4-Hydrazinyl-3-nitrobenzonitrile** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

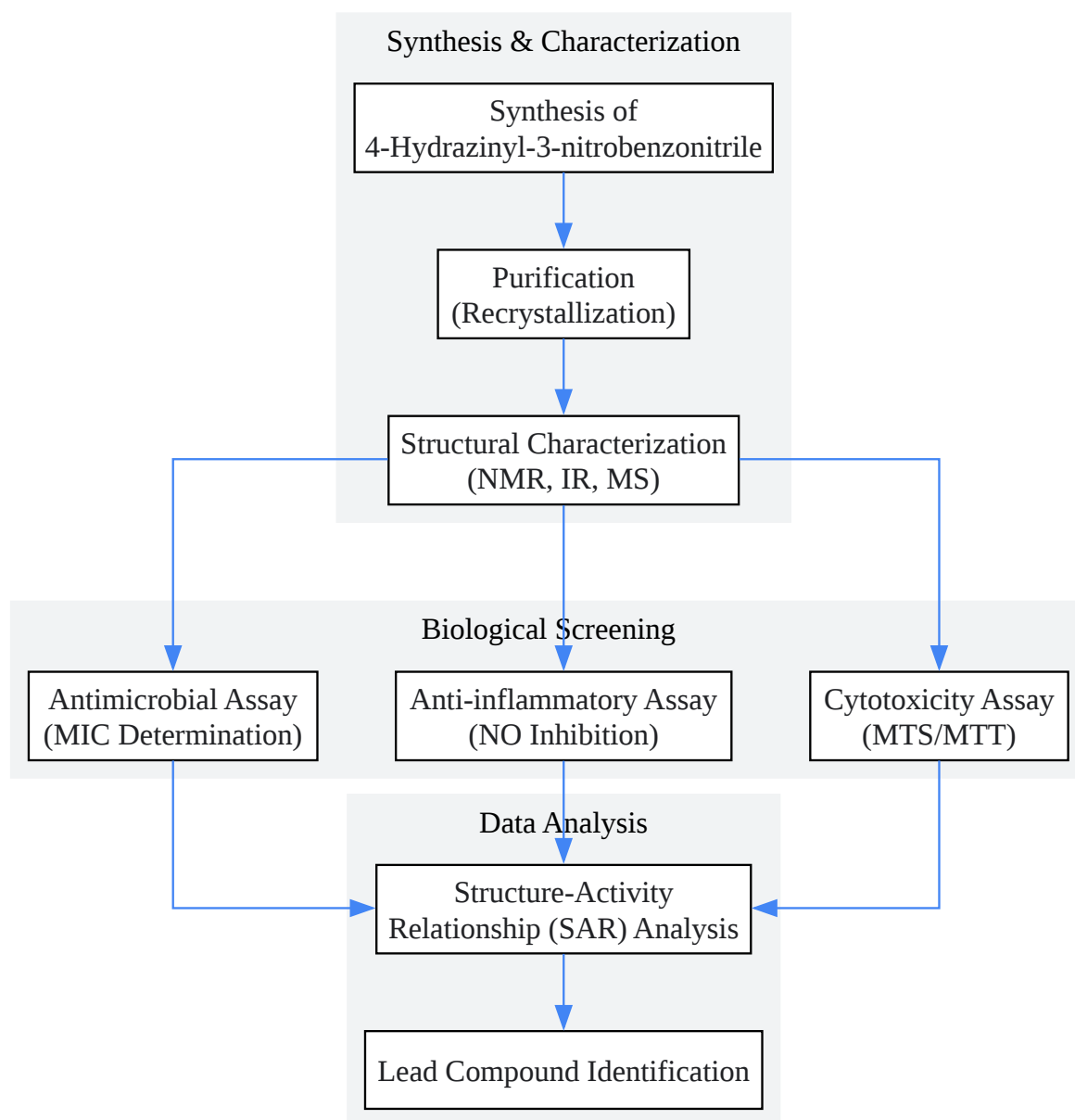
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

- Culture RAW 264.7 macrophage cells in a 96-well plate.
- Pre-treat the cells with various concentrations of **4-Hydrazinyl-3-nitrobenzonitrile** for 1 hour.
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
- Incubate the cells for 24 hours.
- Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
- A cell viability assay (e.g., MTS or MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Visualizations

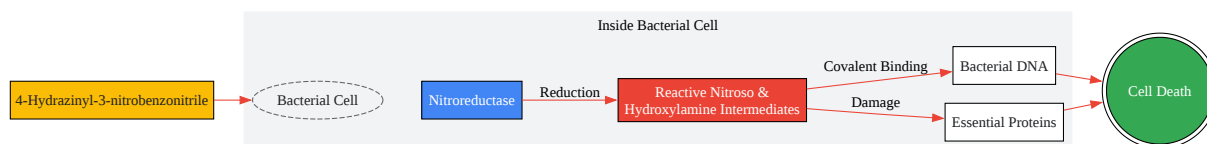
Hypothetical Experimental Workflow



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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of 4-Hydrazinyl-3-nitrobenzonitrile.

Potential Mechanism of Action for Antimicrobial Activity



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Caption: A putative mechanism for the antimicrobial action of nitro-containing compounds.

Conclusion

While direct experimental data on **4-Hydrazinyl-3-nitrobenzonitrile** is scarce in the current body of peer-reviewed literature, the analysis of its structural components—the hydrazinyl and nitro groups—provides a strong rationale for its investigation as a potential antimicrobial and anti-inflammatory agent. The comparative data from related compounds suggest that it may exhibit significant biological activity. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate its therapeutic potential. Further studies are warranted to synthesize, characterize, and comprehensively screen **4-Hydrazinyl-3-nitrobenzonitrile** to establish its performance relative to other bioactive molecules.

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